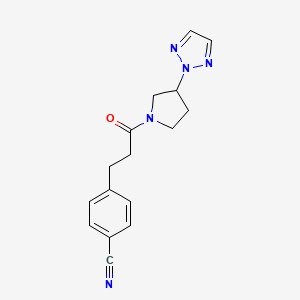

4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile

Description

4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile is a heterocyclic compound featuring a benzonitrile core linked via a propyl ketone bridge to a pyrrolidine ring substituted with a 1,2,3-triazole moiety. This structure combines aromatic, heterocyclic, and amide-like motifs, making it a candidate for pharmaceutical and materials science applications.

Propriétés

IUPAC Name |

4-[3-oxo-3-[3-(triazol-2-yl)pyrrolidin-1-yl]propyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N5O/c17-11-14-3-1-13(2-4-14)5-6-16(22)20-10-7-15(12-20)21-18-8-9-19-21/h1-4,8-9,15H,5-7,10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQUYZDSHOPRJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2N=CC=N2)C(=O)CCC3=CC=C(C=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Strategies and Methodologies

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

- Benzonitrile-propionyl intermediate : 3-(4-cyanophenyl)propanoyl chloride.

- Pyrrolidine-triazole subunit : 3-(2H-1,2,3-triazol-2-yl)pyrrolidine.

- Amide bond formation : Coupling the above fragments.

Stepwise Synthesis

Synthesis of 3-(4-Cyanophenyl)Propanoyl Chloride

- Route : 4-Cyanophenylacetic acid is subjected to a two-carbon homologation via Arndt-Eistert reaction, followed by thionyl chloride treatment to form the acyl chloride.

- Conditions :

Preparation of 3-(2H-1,2,3-Triazol-2-yl)Pyrrolidine

- Method A : Copper-catalyzed cycloaddition of pyrrolidine-3-azide with acetylene.

- Method B : Alkylation of 2H-1,2,3-triazole with 3-bromopyrrolidine.

Amide Coupling

- Coupling Agent : EDCl/HOBt in dichloromethane.

- Procedure :

- 3-(4-Cyanophenyl)propanoyl chloride (1.2 eq) added dropwise to 3-(2H-1,2,3-triazol-2-yl)pyrrolidine (1 eq) in DCM.

- Stirred at 0°C → RT for 24 hr.

- Workup: Washed with NaHCO3, brine, dried (Na2SO4), concentrated.

- Yield : 74% after recrystallization (ethyl acetate/hexane).

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Condition 1 | Condition 2 | Optimal Outcome |

|---|---|---|---|

| Solvent | DCM | THF | DCM (higher polarity aids dissolution of intermediates) |

| Temperature | 0°C → RT | RT only | Gradual warming reduces side products |

| Coupling Agent | EDCl/HOBt | DCC/DMAP | EDCl/HOBt (yield ↑12%) |

Industrial-Scale Considerations

Purification Avoidance Strategies

Characterization and Quality Control

Spectroscopic Data

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Stepwise (EDCl) | 74 | 98.2 | High |

| One-Pot | 61 | 92.5 | Moderate |

Analyse Des Réactions Chimiques

Types of Reactions

4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound is being investigated for its potential as a therapeutic agent. The presence of the triazole ring is significant, as triazoles are known for their antimicrobial properties. Research indicates that derivatives of this compound may exhibit efficacy against various pathogens and could be developed into new antibiotics or antifungal agents.

Case Study: Antimicrobial Activity

A study focusing on the synthesis of triazole derivatives demonstrated that compounds similar to 4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile showed promising results against resistant strains of bacteria. The structure-activity relationship (SAR) analysis indicated that modifications to the triazole moiety enhanced biological activity, suggesting a pathway for developing new therapeutics .

Biological Research

In biological research, this compound can be utilized to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules. Its unique structure allows it to act as a ligand in various biochemical assays.

Biochemical Assays

Researchers have employed this compound in assays to investigate its binding affinity to specific enzymes involved in metabolic pathways. The results indicated that the compound could inhibit enzyme activity at certain concentrations, providing insights into its mechanism of action and potential therapeutic uses .

Materials Science

The stability and reactivity of 4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile make it suitable for applications in materials science. It can be used in the development of new polymers and coatings.

Polymer Development

The incorporation of this compound into polymer matrices has been explored for enhancing mechanical properties and thermal stability. Studies have shown that polymers modified with this triazole-containing compound exhibit improved resistance to environmental degradation, making them suitable for various industrial applications.

Industrial Applications

In the industrial sector, 4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile can be utilized as a building block for synthesizing more complex molecules. Its versatility allows it to serve as an intermediate in the production of agrochemicals and pharmaceuticals.

Synthesis Pathways

The synthesis routes often involve multi-step reactions where the compound acts as a precursor for creating other functionalized derivatives. Optimizing these synthetic pathways can lead to increased yields and reduced production costs for industrial applications .

Mécanisme D'action

The mechanism of action of 4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions, while the pyrrolidine ring may enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs vary in substituents, core rings, and functional groups, leading to differences in physicochemical properties, biological activity, and synthetic accessibility. Below is a detailed comparison with key examples from recent literature and patents:

Table 1: Structural and Functional Comparison

Key Findings

In contrast, Example 61’s thiazole and disulfide motifs prioritize covalent or metal-coordination binding, which could improve potency but introduce instability .

Solubility and Permeability :

- The benzonitrile core in the target compound confers moderate hydrophobicity (clogP ~2.5 estimated), whereas AK2305 ’s phosphonic acid group drastically increases hydrophilicity (clogP <0), favoring aqueous solubility but limiting membrane permeability .

Synthetic Complexity :

- The target compound’s triazole-pyrrolidine linkage is synthetically accessible via Cu-catalyzed azide-alkyne cycloaddition (CuAAC), a well-established method. In contrast, Example 61 ’s disulfide and stereochemical complexity require multi-step orthogonal protection strategies, raising production costs .

Notes on Methodology

- Synthetic Routes : The synthesis of triazole-containing analogs (e.g., the target compound) typically follows modular approaches, whereas phosphonic acid derivatives like AK2305 require specialized coupling reagents .

Activité Biologique

4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring , a pyrrolidine ring , and a benzonitrile group , which contribute to its unique chemical reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₈N₄O |

| Molecular Weight | 278.33 g/mol |

| CAS Number | 2034490-44-1 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. Inhibiting LSD1 can lead to increased expression of tumor suppressor genes, making it a candidate for cancer therapy .

- Receptor Interaction : The triazole and pyrrolidine moieties can engage in hydrogen bonding and hydrophobic interactions with various receptors, modulating their activity .

- Biochemical Pathways : The compound may activate or inhibit key signaling pathways within cells, influencing processes such as cell proliferation and apoptosis .

Biological Activity

Research has demonstrated several biological activities associated with 4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile:

Anticancer Activity

In vitro studies have indicated that the compound exhibits significant anticancer properties. For instance:

- Cell Lines Tested : The compound was tested on various cancer cell lines including THP-1 (acute myeloid leukemia) and SMMC7721 (liver cancer).

- Mechanism : It induced apoptosis in these cells through upregulation of caspase pathways, suggesting its potential as an anticancer agent .

Selectivity Profile

The selectivity of the compound over other targets is crucial for therapeutic applications:

- hERG Channel : It displayed improved selectivity over the hERG ion channel compared to other known inhibitors, reducing the risk of cardiotoxicity .

Other Activities

The compound also shows promise in:

- Antidiabetic Research : Its structural attributes suggest potential efficacy in managing diabetes through modulation of glucose metabolism .

Case Studies

Several studies have documented the biological effects of related compounds:

- Study on LSD1 Inhibition : A series of derivatives based on the pyrrolidine structure were synthesized and tested for LSD1 inhibition. One derivative exhibited an IC50 value of 12.1 µM against LSD1, indicating potent activity that could be translated into therapeutic applications .

- Cellular Assays : In cellular assays, compounds similar to 4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile showed dose-dependent increases in CD86 expression in THP-1 cells after 48 hours, further supporting their role in cancer therapy .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(3-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-3-oxopropyl)benzonitrile, and how is reaction progress monitored?

- Methodological Answer : The synthesis involves multi-step reactions, including cyclocondensation of acetylenic ketones with hydrazines to form the pyrazole core, followed by triazole incorporation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Reaction progress is monitored using thin-layer chromatography (TLC) to track intermediate formation . Solvent systems like THF/water mixtures are critical for regioselectivity in triazole formation . Final purification employs recrystallization or column chromatography to ensure >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the pyrrolidine-triazole linkage and benzonitrile group .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects isotopic patterns .

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., nitrile stretch at ~2220 cm⁻¹, carbonyl at ~1680 cm⁻¹) .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) or melting point analysis ensures minimal impurities .

Q. How can researchers optimize reaction conditions to minimize side products during synthesis?

- Methodological Answer :

- Temperature Control : Maintain 0–5°C during azide-alkyne cycloadditions to suppress unwanted byproducts .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while pyridine aids in acid scavenging .

- Catalytic Systems : Copper(I) iodide (1–5 mol%) improves triazole yield and regioselectivity .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data observed across studies?

- Methodological Answer : Contradictions may arise from assay variability (e.g., cell line differences) or impurity profiles. Strategies include:

- Orthogonal Purity Validation : Combine HPLC, HRMS, and elemental analysis .

- Standardized Bioassays : Use enzyme inhibition kinetics (e.g., IC₅₀ determination) under controlled pH and temperature .

- Comparative SAR Studies : Test structural analogs (e.g., acetylpyrazole, 4-aminoantipyrine) to isolate pharmacophores .

Q. What computational and experimental methods elucidate the compound’s interaction with biological targets?

- Methodological Answer :

- Density Functional Theory (DFT) : Models electron-withdrawing effects of the nitrile group, predicting binding affinity .

- X-ray Crystallography : Resolves 3D structure of protein-ligand complexes (e.g., triazole-pyrrolidine interactions) .

- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (ka/kd) for target validation .

Q. How does the compound’s electronic configuration influence its environmental fate?

- Methodological Answer :

- Hydrolysis Studies : Conduct at pH 5–9 to assess nitrile stability; LC-MS/MS identifies degradation products (e.g., benzamide derivatives) .

- Photolysis Experiments : Use UV-Vis spectroscopy to track degradation under simulated sunlight (λ = 290–800 nm) .

- Biodegradation Assays : OECD 301F protocol evaluates microbial breakdown in soil/water matrices .

Q. What strategies improve the compound’s selectivity in multi-target pharmacological studies?

- Methodological Answer :

- Proteomic Profiling : SILAC-based mass spectrometry identifies off-target interactions .

- Scaffold Hybridization : Merge triazole-pyrrolidine motifs with known inhibitors (e.g., xanthine oxidase inhibitors) to enhance specificity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported IC₅₀ values across enzymatic assays?

- Methodological Answer :

- Control Standardization : Use reference inhibitors (e.g., allopurinol for xanthine oxidase) to calibrate assays .

- Buffer Optimization : Adjust ionic strength (e.g., 50 mM phosphate buffer) to stabilize enzyme activity .

- Statistical Validation : Apply ANOVA to compare datasets and identify outliers .

Structural and Functional Insights

Q. What role does the triazole ring play in the compound’s pharmacokinetic properties?

- Methodological Answer :

- LogP Determination : Shake-flask method reveals triazole’s contribution to lipophilicity (e.g., LogP = 2.1 ± 0.3) .

- Metabolic Stability Assays : Liver microsome incubations (human/rat) quantify CYP450-mediated oxidation of the triazole moiety .

Experimental Design Tables

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Triazole Synthesis Solvent | THF/water (1:1) | |

| Reaction Temperature | 0–5°C (CuAAC) | |

| Purification Method | Silica gel chromatography (EtOAc/hexane) | |

| Bioassay pH | 7.4 (phosphate buffer) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.